molecular formula C20H27O2- B1242250 9-cis-Retinoate

9-cis-Retinoate

Cat. No. B1242250
M. Wt: 299.4 g/mol
InChI Key: SHGAZHPCJJPHSC-ZVCIMWCZSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cis-retinoate is a retinoate that is the conjugate base of 9-cis-retinoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as an antineoplastic agent, a keratolytic drug, a retinoid X receptor agonist and a metabolite. It is a conjugate base of a 9-cis-retinoic acid.

Scientific Research Applications

Biosynthesis and Metabolic Pathways

9-cis-Retinoic acid, a known biological ligand for retinoid X receptors, has a synthesis pathway in vivo that is not fully understood. Research has identified a cis-retinol dehydrogenase (cRDH) that oxidizes 9-cis-retinol to 9-cis-retinal. This pathway is significant in hepatic cells, suggesting a key role in liver metabolism of retinoids (Paik et al., 2000).

Anticancer Activity

9-cis-Retinoic acid demonstrates potential as an anticancer agent, especially when encapsulated in nanoparticles to improve stability and effectiveness. This encapsulation has shown increased activity in inducing cell differentiation compared to the free drug form (Cosco et al., 2011). Additionally, 9-cis RA exhibits chemotherapeutic properties in various cancer models, including leukemia, lip squamous cell carcinoma, and breast cancer (Gottardis et al., 2005).

Neurological Applications

Studies on neuroblastoma cell lines have shown that 9-cis retinoic acid is more effective than other isomers in inducing differentiation and inhibiting proliferation. It also significantly influences gene expression related to retinoic acid responsiveness (Lovat et al., 2004).

Metabolism and Catabolism

Research into cytochrome P450s, specifically CYP26C1, has revealed its role in the metabolism of 9-cis and all-trans isomers of retinoic acid. This enzyme converts these isomers into water-soluble metabolites, indicating a unique catabolic pathway for 9-cis RA (Taimi et al., 2004).

Therapeutic Potential in Various Diseases

9-cis-Retinoic acid has been found to induce apoptosis in pancreatic cancer cells by altering Bcl-2/Bax expression and activating RAR-γ. This provides insights into its potential use in treating pancreatic carcinoma (Pettersson et al., 2002). Moreover, its role in modulating prostate cancer cell growth and gap junction formation highlights its potential as a therapeutic agent in prostate cancer (Kelsey et al., 2012).

Chemoprevention and Differentiation Therapy

9-cis-Retinoic acid is essential in chemoprevention of epithelial carcinogenesis and differentiation therapy, with implications in a variety of cancers including skin, breast, and liver cancers (Hansen et al., 2000).

properties

Product Name

9-cis-Retinoate

Molecular Formula

C20H27O2-

Molecular Weight

299.4 g/mol

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8-,16-14+

InChI Key

SHGAZHPCJJPHSC-ZVCIMWCZSA-M

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)[O-])\C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-cis-Retinoate
Reactant of Route 2
9-cis-Retinoate
Reactant of Route 3
9-cis-Retinoate
Reactant of Route 4
Reactant of Route 4
9-cis-Retinoate
Reactant of Route 5
9-cis-Retinoate
Reactant of Route 6
Reactant of Route 6
9-cis-Retinoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.